
N-Tosyl-2-(o-chlorophenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tosyl-2-(o-chlorophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the tosyl group (p-toluenesulfonyl) and the o-chlorophenyl group further enhances the reactivity and specificity of this compound, making it a valuable building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tosyl-2-(o-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(o-chlorophenyl)ethylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting N-tosylated amine is then cyclized to form the aziridine ring using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Tosyl-2-(o-chlorophenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amines.
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include alcohols, thiols, and amines. The reactions are typically catalyzed by Lewis acids or transition metal complexes.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
β-Amino Compounds: Formed through nucleophilic ring opening.
Sulfonyl Aziridines: Resulting from oxidation.
Amines: Produced via reduction.
Scientific Research Applications
N-Tosyl-2-(o-chlorophenyl)aziridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism of action of N-Tosyl-2-(o-chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The presence of the tosyl group enhances the electrophilicity of the aziridine ring, facilitating ring-opening reactions. The o-chlorophenyl group can participate in additional interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
N-Tosylaziridine: Lacks the o-chlorophenyl group, making it less reactive in certain transformations.
2-(o-Chlorophenyl)aziridine: Without the tosyl group, it has different reactivity and stability.
N-Tosyl-2-phenylaziridine: Similar structure but without the chlorine atom, leading to different chemical behavior.
Uniqueness: N-Tosyl-2-(o-chlorophenyl)aziridine is unique due to the combined presence of the tosyl and o-chlorophenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in synthetic chemistry for the development of new reactions and the synthesis of complex molecules.
Properties
Molecular Formula |
C15H14ClNO2S |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-15(17)13-4-2-3-5-14(13)16/h2-9,15H,10H2,1H3 |
InChI Key |
BYZHVCNLYFQSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


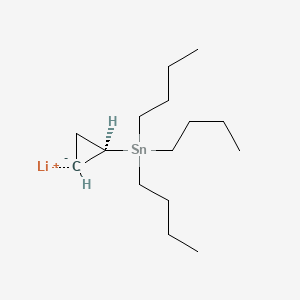
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
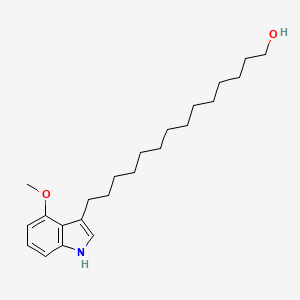
methanone](/img/structure/B15159740.png)
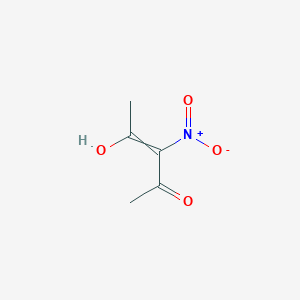
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
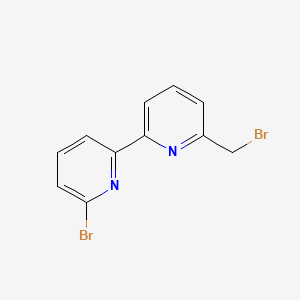
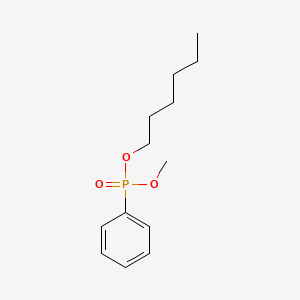

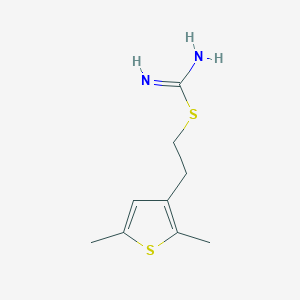
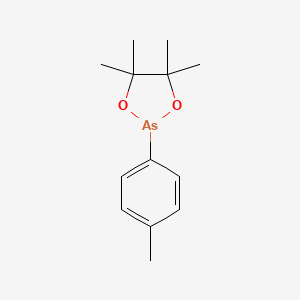
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
